molecular formula C16H18FN3O2S B2529402 2-(2-fluorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide CAS No. 2034537-37-4

2-(2-fluorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B2529402
CAS No.: 2034537-37-4
M. Wt: 335.4
InChI Key: YRFAAYUYNKKMHD-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry research . Its molecular structure incorporates two pharmaceutically relevant motifs: a 2-fluorophenylacetamide group and a 1,2,4-oxadiazole ring substituted with a thiane group. Heterocyclic compounds are a cornerstone of drug discovery, with over 80% of marketed drugs containing a heterocyclic fragment . The 1,2,4-oxadiazole heterocycle, in particular, is recognized as a privileged scaffold in the design of bioactive molecules and is frequently explored for its potential antiviral and other biological activities . The incorporation of a fluorine atom on the phenyl ring is a common strategy in lead optimization, as it can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . This combination of features makes this compound a valuable chemical tool for researchers investigating new pharmacologically active substances. It is intended for use in assay development, screening, and structure-activity relationship (SAR) studies strictly within a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c17-13-4-2-1-3-12(13)9-14(21)18-10-15-19-16(20-22-15)11-5-7-23-8-6-11/h1-4,11H,5-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFAAYUYNKKMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and palladium on carbon (Pd/C) .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-fluorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain proteins or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Oxadiazole-Containing Acetamides

Several oxadiazole-acetamide derivatives have been synthesized and characterized, offering insights into structural and functional variations:

Compound Name Key Features Biological/Physical Data Reference
2-(4-Chlorophenoxy)-N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylacetamide (11g) - Dual chlorophenyl substituents
- Isopropyl group enhances lipophilicity
- Melting point: 133.4–135.8°C
- HPLC purity: 99.9%
- Isomer ratio (1H NMR): 4:1
2-(4-Chlorophenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide (11h) - Phenyl instead of chlorophenyl on oxadiazole
- Simplified aromatic system
- Melting point: 108.3–109.5°C
- HPLC purity: 99.8%
- Isomer ratio (1H NMR): 3:1
2-((4-Fluorophenyl)thio)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide - Thioether linkage
- Methylisoxazole substituent
- CAS RN: 2034420-26-1
- Structural analog with potential enhanced metabolic stability

Key Observations :

  • Substituent Effects : Chlorophenyl groups (as in 11g) increase molecular weight and may enhance target binding via hydrophobic interactions, whereas fluorophenyl groups (as in the target compound) improve electronic properties and bioavailability .
  • Isomer Ratios : The presence of isomers (e.g., 4:1 or 3:1 ratios in 11g and 11h) suggests conformational flexibility in the oxadiazole-acetamide scaffold, which could influence biological activity .

Fluorophenyl Acetamide Derivatives

Fluorine substitution is a common strategy to modulate drug-like properties. Examples include:

Compound Name Key Features Biological/Physical Data Reference
N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide (Ocfentanil) - Piperidine and phenylethyl groups
- Opioid receptor ligand
- Structural analog with CNS activity
- Highlighted in legislative documents
2-[(4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide - Triazole-thioether core
- Thiophene substituent
- CAS RN: 561295-12-3
- Sulfur-rich scaffold for redox interactions
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide - Thiadiazole ring
- Intramolecular S···O interaction
- Crystal structure resolved (P21/c space group)
- Antiproliferative activity noted

Key Observations :

  • Heterocyclic Diversity : Replacement of oxadiazole with thiadiazole (as in ) or triazole (as in ) alters electronic density and hydrogen-bonding capacity, impacting target selectivity.
  • Crystallographic Data : The thiadiazole derivative in exhibits a dihedral angle of 86.82° between the aromatic and heterocyclic rings, suggesting steric constraints that may influence molecular packing and solubility.

Anti-Exudative and Proteasome-Inhibitory Analogs

  • Anti-Exudative Activity: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
  • Proteasome Inhibitors: Oxadiazole-isopropylamide analogs (e.g., 11g–11i) exhibit non-covalent proteasome inhibition, with IC50 values in the nanomolar range, attributed to their oxadiazole-mediated interactions .

Biological Activity

The compound 2-(2-fluorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer and antifungal properties, as well as its mechanism of action.

Chemical Structure and Properties

The molecular formula for this compound is C14H14FN3OSC_{14}H_{14}FN_3OS, with a molecular weight of approximately 293.34 g/mol. The presence of the oxadiazole and thian moieties contributes to its biological activity, as these structures are known to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thian rings. For instance, derivatives similar to This compound have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways. It has been reported that oxadiazole derivatives can inhibit enzymes such as EGFR and Src, which are crucial in cancer cell proliferation and survival .
  • Case Studies :
    • In a comparative study, oxadiazole derivatives exhibited IC50 values ranging from 0.67 µM to 0.87 µM against prostate (PC-3) and colon (HCT-116) cancer cell lines . These results suggest that the incorporation of the thian moiety enhances the compound's efficacy.

Antifungal Activity

The antifungal properties of oxadiazoles are well-documented. Compounds featuring these structures have been evaluated for their ability to combat fungal infections, particularly in light of increasing resistance to existing antifungal agents.

  • Mechanism of Action :
    • The antifungal activity is believed to stem from the disruption of fungal cell membrane integrity and inhibition of key metabolic pathways . The oxadiazole ring can interact with fungal enzymes, leading to cell death.
  • Research Findings :
    • A study indicated that oxadiazole derivatives demonstrated broad-spectrum antifungal activity against various strains, including those resistant to conventional treatments . The specific activity of This compound remains to be fully elucidated but shows promise based on structural similarities.

Data Tables

Activity Type Cell Line/Organism IC50 Value (µM) Reference
AnticancerPC-3 (Prostate)0.67
AnticancerHCT-116 (Colon)0.80
AntifungalCandida albicansNot specified

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